ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate and related compounds demonstrate potential as antimicrobial agents. Studies have found that these compounds exhibit significant activity against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007); (El-Shehry, El‐Hag, & Ewies, 2020).
Broad-Spectrum Antibacterial Agent
A specific synthesis process involving a related compound has led to the development of a potent broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Anticancer Potential
Compounds related to Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate have shown promising results in anticancer research. They have been evaluated for cytotoxic activity against various cancer cell lines and have exhibited potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, important targets in cancer therapy (Riadi et al., 2021).
Anti-Inflammatory and Antioxidative Effects
In the realm of anti-inflammatory and antioxidative research, derivatives of this compound have been found to exhibit significant activities. These properties are crucial in the development of treatments for various inflammatory and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Synthetic Methodologies
There is also significant research focused on the synthesis and characterization of related compounds, contributing to the advancement in the field of organic chemistry and drug development. These studies provide foundational knowledge for further exploration and utilization of these compounds in various scientific applications (Sobenina et al., 2011).
Mechanism of Action
Target of Action
The compound contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Furan derivatives are known to interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by furan derivatives, the effects could potentially be quite diverse .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The furan ring, for example, is sensitive to oxidation, which could potentially affect the compound’s stability and activity .
Properties
IUPAC Name |
ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-9-24-20(27)16-8-7-14(19(26)22-12-15-6-5-10-29-15)11-17(16)23-21(24)30-13-18(25)28-4-2/h3,5-8,10-11H,1,4,9,12-13H2,2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXQGSFACGBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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